molecular formula C20H22FN3O5S B11443982 diethyl 2-{[(4-fluorophenyl)carbamoyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

diethyl 2-{[(4-fluorophenyl)carbamoyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

Cat. No.: B11443982
M. Wt: 435.5 g/mol
InChI Key: QFTOLQFRSJCSJJ-UHFFFAOYSA-N
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Description

3,6-DIETHYL 2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a thienopyridine core makes this compound particularly interesting for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction of the carbamoyl group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3,6-DIETHYL 2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C20H22FN3O5S

Molecular Weight

435.5 g/mol

IUPAC Name

diethyl 2-[(4-fluorophenyl)carbamoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate

InChI

InChI=1S/C20H22FN3O5S/c1-3-28-18(25)16-14-9-10-24(20(27)29-4-2)11-15(14)30-17(16)23-19(26)22-13-7-5-12(21)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H2,22,23,26)

InChI Key

QFTOLQFRSJCSJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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